molecular formula C14H19N3O3 B5140318 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B5140318
M. Wt: 277.32 g/mol
InChI Key: RFUOYZLLYKICOI-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is a piperazine-derived compound featuring a 4-nitrophenyl substituent on the piperazine ring and a methyl group on the propan-1-one moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(2)14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUOYZLLYKICOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-nitrophenylpiperazine with 2-methylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions such as temperature, pressure, and residence time are optimized to maximize the yield of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, biological activity, and synthesis.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Piperazine Derivatives
Compound Name Piperazine Substituent Propanone Substituent Key Functional Groups Biological Activity (IC₅₀/Ki) Purity/Synthesis Yield Reference
Target Compound 4-Nitrophenyl 2-Methyl Nitro, Methyl Not reported Not reported N/A
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) Pyridin-2-yl Benzothiophen-2-yl Heterocyclic, Pyridine IC₅₀ = 2.50 μM; Ki = 2.30 μM High activity (60% inhibition)
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl (post-reduction) Furan-2-yl Amine, Furan Not reported Synthesized via nitro reduction
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one 2-Fluorophenyl 4-Chloro-2-methylphenoxy Halogens (Cl, F) Not reported Structural analysis only
1-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one 3-Methoxyphenyl Trifluoromethylpyridinesulfonyl Methoxy, Sulfonyl, CF₃ Not reported 97.5% purity
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one 4-Chlorophenyl Pyridazinone Chloro, Pyridazinone Not reported Crystal structure data

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group contrasts with 4-aminophenyl () and 3-methoxyphenyl (). Halogenated derivatives (e.g., 2-fluorophenyl in ) balance lipophilicity and steric effects, which may improve blood-brain barrier penetration .

Propanone Modifications: The methyl group in the target compound offers minimal steric hindrance compared to trifluoromethylpyridinesulfonyl () or pyridazinone (). Bulkier substituents may restrict conformational flexibility, affecting receptor interactions .

Biological Activity: Compound 7e () demonstrates significant serotonin receptor binding (IC₅₀ = 2.50 μM), likely due to its heterocyclic benzothiophene and pyridine groups, which enhance π-π stacking and hydrogen bonding .

Synthesis and Purity: High-yield syntheses (e.g., 97.5% for ’s trifluoromethylpyridinesulfonyl analog) highlight the feasibility of modifying the propanone moiety without compromising purity . The nitro-to-amine reduction pathway () suggests the target compound could serve as a precursor for bioactive metabolites .

Structure-Activity Relationship (SAR) Insights

  • Nitro Group Impact : The nitro group in the target compound may reduce binding affinity compared to analogs with electron-donating groups (e.g., 7e’s pyridine) but could improve oxidative stability .
  • Heterocyclic Moieties: Benzothiophene (7e) and pyridazinone () contribute to diverse binding modes, underscoring the importance of aromatic systems in receptor engagement .

Biological Activity

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one, also known by its CAS number 21091-98-5, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C12H15N3O3
  • Molecular Weight : 249.27 g/mol
  • Structural Features : The compound features a piperazine ring substituted with a nitrophenyl group, which is significant for its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Cell LineIC50 (µM)Reference
HCT-116168.0
MCF-7300.0
HeLa155.0

The results indicate that the compound exhibits moderate cytotoxicity, particularly against HeLa cells.

The mechanism of action for this compound involves inducing apoptosis and cell cycle arrest in cancer cells. Flow cytometry analysis revealed that treatment with the compound leads to an increase in the G0/G1 phase of the cell cycle, suggesting a halt in cell proliferation. Additionally, a significant increase in the sub-G1 population was observed, indicating apoptosis induction.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications to the piperazine and phenyl moieties significantly influence the biological activity of related compounds. For instance, replacing substituents on the phenyl ring can enhance or diminish cytotoxic effects. Compounds with a 4-nitrophenyl substitution generally showed lower activity compared to those with other substituents like trifluoromethyl or methoxy groups.

Comparative Analysis of Piperazine Derivatives

A comparative study of various piperazine derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines. The following table summarizes findings from various studies:

CompoundIC50 (µM)Notable Substituents
Compound A1204-(trifluoromethyl)phenyl
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one1684-nitrophenyl
Compound B904-methoxyphenyl

Case Studies

Several case studies have reported on the efficacy of similar piperazine derivatives in preclinical models:

  • Case Study on HCT-116 Cells : A derivative similar to 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one was tested and showed significant inhibition of cell viability at concentrations above 100 µM.
  • Case Study on MCF-7 Cells : Another study indicated that compounds with similar structural frameworks induced apoptosis through caspase activation pathways.

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